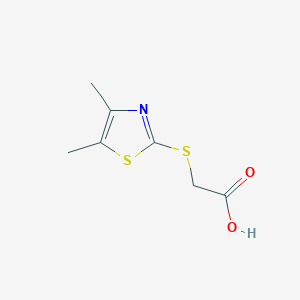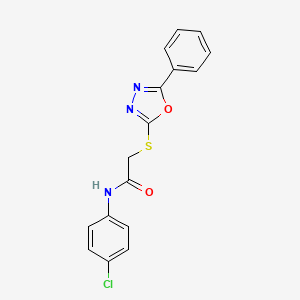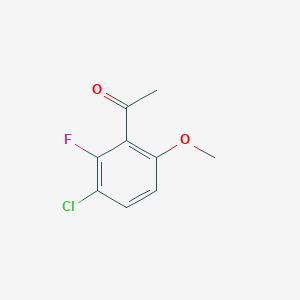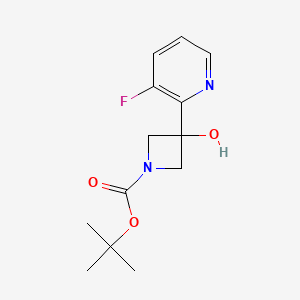
tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a fluoropyridine moiety, and an azetidine ring
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoropyridine Moiety: The starting material, 3-fluoropyridine, is subjected to various functionalization reactions to introduce the desired substituents.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions, often involving nucleophilic substitution or ring-closing metathesis.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Analyse Chemischer Reaktionen
tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using organolithium reagents or Grignard reagents.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of fluorinated azetidines on biological systems, including enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the azetidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate: This compound also contains a fluoropyridine moiety but differs in its overall structure and functional groups.
tert-Butyl 3-(3-chloropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate: Similar in structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
tert-Butyl 3-(3-methylpyridin-2-yl)-3-hydroxyazetidine-1-carboxylate: Contains a methyl group instead of fluorine, which can influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17FN2O3 |
|---|---|
Molekulargewicht |
268.28 g/mol |
IUPAC-Name |
tert-butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)10-9(14)5-4-6-15-10/h4-6,18H,7-8H2,1-3H3 |
InChI-Schlüssel |
MAFZIACEIDXWQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=N2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
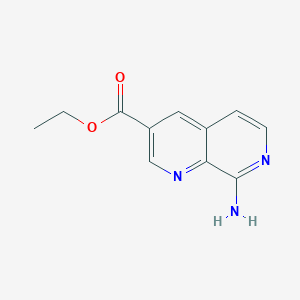
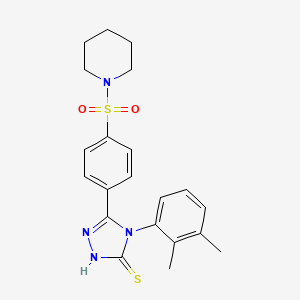
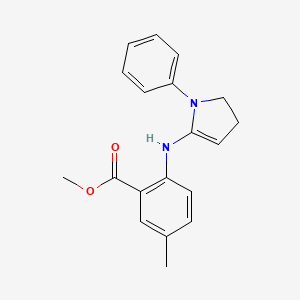
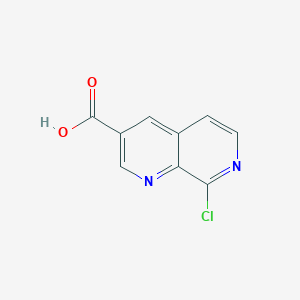

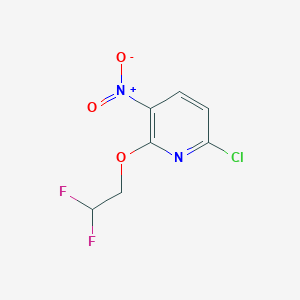

![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)

